molecular formula C15H11FO4 B6369585 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1262001-28-4

2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6369585
CAS RN: 1262001-28-4
M. Wt: 274.24 g/mol
InChI Key: DOBQKYQFGLBGRI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (2-FMCB-95) is a synthetic compound with multiple applications in the fields of scientific research, drug development, and laboratory experiments. It is a chemical intermediate used in the synthesis of various compounds, such as pharmaceuticals, and can be used as a reagent in organic reactions. The purpose of

Mechanism of Action

2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). It binds to the active site of the enzyme, preventing it from catalyzing the metabolism of drugs and other compounds. This inhibition of CYP2D6 can lead to an increase in the bioavailability of drugs and other compounds.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2D6, which can lead to an increase in the bioavailability of drugs and other compounds. In addition, it has been shown to inhibit the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4). It has also been shown to have an effect on the metabolism of fatty acids and carbohydrates.

Advantages and Limitations for Lab Experiments

2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable, and it is not prone to decomposition. However, it is important to note that 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is an inhibitor of CYP2D6, and it can interfere with the metabolism of drugs and other compounds. Therefore, it is important to be aware of the potential side effects when using 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in experiments.

Future Directions

There are several potential future directions for the use of 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%. It could be used to study the effects of various compounds on the nervous system and cardiovascular system. It could also be used to study the effects of various compounds on drug metabolism, pharmacokinetics, and pharmacodynamics. Additionally, it could be used to study the effects of various compounds on the metabolism of fatty acids and carbohydrates. Furthermore, it could be used to study the effects of various compounds on the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4). Finally, it could be used to study the effects of various compounds on the bioavailability of drugs and other compounds.

Synthesis Methods

2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is synthesized from 3-fluoro-4-methoxybenzoic acid, which is then reacted with a base in the presence of a catalyst such as sodium hydroxide. The reaction produces 2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, which is then purified by recrystallization. The overall yield of the reaction is approximately 95%.

Scientific Research Applications

2-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is used in scientific research to study the effects of various compounds on the human body. It has been used in studies of drug metabolism, pharmacokinetics, and pharmacodynamics. It has also been used to study the effects of various compounds on the nervous system, as well as the effects of various compounds on the cardiovascular system.

properties

IUPAC Name

2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-7-6-9(8-13(12)16)10-4-2-3-5-11(10)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBQKYQFGLBGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683361
Record name 3'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-28-4
Record name 3'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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